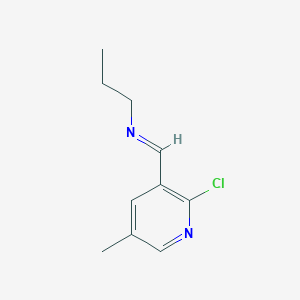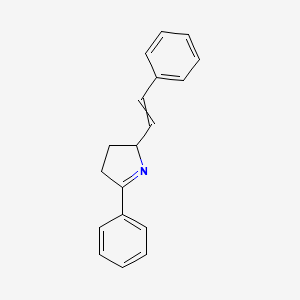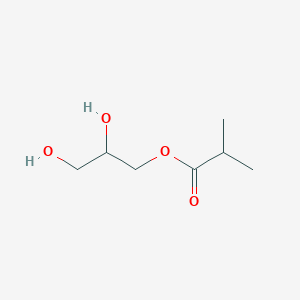
2,3-Dihydroxypropyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl 2-methylpropanoate is an organic compound with the molecular formula C7H14O4 It is a derivative of propanoic acid and contains both hydroxyl and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl 2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dihydroxypropyl alcohol with 2-methylpropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups into halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl 2-methylpropanoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of biodegradable polymers and hydrogels.
Biomedical Research: The compound is explored for its potential in drug delivery systems and tissue engineering due to its biocompatibility.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in organic synthesis[][5].
Mécanisme D'action
The mechanism of action of 2,3-dihydroxypropyl 2-methylpropanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxy-2-methylpropanoic acid: This compound is structurally similar but contains a carboxylic acid group instead of an ester group.
Glycerol: Contains three hydroxyl groups and is a common building block in organic synthesis.
Propylene glycol: Contains two hydroxyl groups and is used in various industrial applications.
Uniqueness
2,3-Dihydroxypropyl 2-methylpropanoate is unique due to its combination of hydroxyl and ester functional groups, which provide versatility in chemical reactions and applications. Its biocompatibility and potential for polymerization make it particularly valuable in biomedical and polymer research .
Propriétés
Numéro CAS |
823192-38-7 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 2-methylpropanoate |
InChI |
InChI=1S/C7H14O4/c1-5(2)7(10)11-4-6(9)3-8/h5-6,8-9H,3-4H2,1-2H3 |
Clé InChI |
OJFADTZZAJISQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


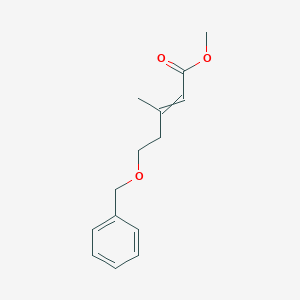
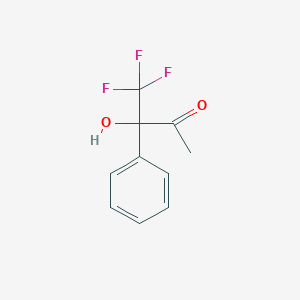
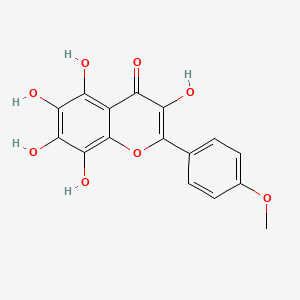
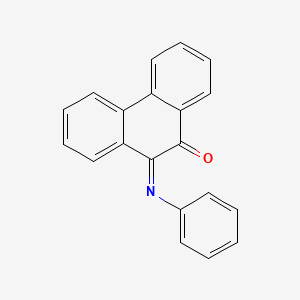

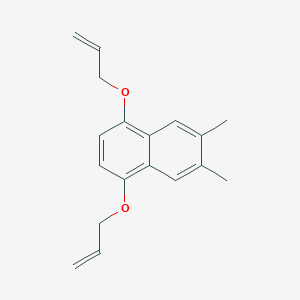

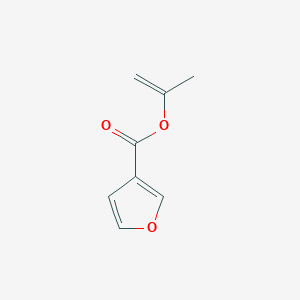
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
